molecular formula C5H4LiNO3 B1435693 Lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate CAS No. 1803609-17-7

Lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate

Cat. No.: B1435693
CAS No.: 1803609-17-7
M. Wt: 133.1 g/mol
InChI Key: NOSIKVDFPLHGBD-UHFFFAOYSA-M
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Description

Lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate is a chemical compound with the molecular formula C6H4LiNO3. It is a white crystalline powder that is soluble in water and polar solvents. This compound is of interest due to its unique structure, which combines the properties of lithium ions and oxazole derivatives.

Mechanism of Action

    Target of Action

    Oxazole derivatives have been known to exhibit a wide spectrum of biological activities

    Mode of Action

    The mode of action of oxazole derivatives can vary greatly depending on their specific structure and the functional groups they contain . Without specific information on “Lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate”, it’s difficult to provide an accurate description of its mode of action.

    Biochemical Pathways

    Oxazole derivatives can affect a variety of biochemical pathways, depending on their specific targets . Again, without specific information on this compound, it’s hard to say which pathways it might affect.

Biochemical Analysis

Biochemical Properties

Lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases and phosphatases, influencing their activity. These interactions can modulate signaling pathways and cellular responses, making it a valuable tool in studying cellular mechanisms .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of key signaling molecules such as MAPK and PI3K, leading to changes in gene expression and metabolic processes. These effects can vary depending on the cell type and the concentration of the compound used .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit glycogen synthase kinase-3 (GSK-3), resulting in altered gene expression and cellular responses. Additionally, it can activate certain transcription factors, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its efficacy. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as neuroprotection and mood stabilization. At high doses, it can cause toxic effects, including renal and hepatic toxicity. These threshold effects highlight the importance of careful dosage management in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as GSK-3 and phosphoinositide 3-kinase (PI3K), influencing metabolic flux and metabolite levels. These interactions can lead to changes in energy metabolism and cellular homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake and localization within cells, affecting its accumulation and activity. The compound’s distribution can influence its overall efficacy and cellular effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-oxazole derivatives, including 5-methyl-1,3-oxazole-2-carboxylate, can be achieved through various methods. One common approach involves the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . Another method involves the cyclization of β-hydroxy amides using reagents like DAST and Deoxo-Fluor .

Industrial Production Methods

Industrial production of lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of ionic liquids as solvents has been explored to enhance the efficiency and recyclability of the process .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of reduced derivatives.

    Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for arylation, iodine for oxidation, and sodium borohydride for reduction . Reaction conditions vary depending on the desired product, with some reactions requiring polar solvents and others nonpolar solvents .

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the oxazole ring .

Scientific Research Applications

Lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1,3-oxazole-2-carboxylic acid: Similar in structure but lacks the lithium ion.

    Lithium 5-methyl-1,3-oxazole-2-carboxylate: A closely related compound with slight variations in the oxazole ring.

    Other oxazole derivatives: Compounds like 2,5-disubstituted oxazoles and benzoxazoles share similar structural features.

Uniqueness

Lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate is unique due to the presence of both lithium ions and the oxazole ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

lithium;5-methyl-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3.Li/c1-3-2-6-4(9-3)5(7)8;/h2H,1H3,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSIKVDFPLHGBD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CN=C(O1)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4LiNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803609-17-7
Record name lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate
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Lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate
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Lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate
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Lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate
Reactant of Route 5
Lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate
Reactant of Route 6
Lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate

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